molecular formula C20H16O5 B2920748 3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 174842-30-9

3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2920748
CAS No.: 174842-30-9
M. Wt: 336.343
InChI Key: WSWNSXNFUNGIAB-ZHACJKMWSA-N
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Description

3-[(2E)-3-(2,3-Dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one (CAS 174842-30-9) is a synthetic compound with a molecular formula of C20H16O5 and a molecular weight of 336.34 g/mol . This molecule features a coumarin (2H-chromen-2-one) core structure conjugated through an α,β-unsaturated ketone linkage to a 2,3-dimethoxyphenyl group, defining it as a chalcone-coumarin hybrid or a cinnamoyl-based coumarin derivative . Compounds with this specific hybrid architecture are of significant interest in medicinal chemistry research. The coumarin scaffold is a privileged structure in drug discovery, and its fusion with a chalcone-like moiety creates a multifunctional template for probing biological activity . The presence of the (2E)-propenoyl group is a key structural feature, as α,β-unsaturated carbonyl systems can act as Michael acceptors, potentially enabling interaction with biological nucleophiles such as cysteine residues in enzyme active sites . This structural motif suggests potential as an investigative tool in several research areas. Synthetic chalcone-coumarin derivatives have been documented in scientific literature as subjects of study for their manifold pharmacological activities, which may include evaluation against bacterial and fungal strains . Furthermore, such compounds may serve as valuable intermediates in organic synthesis or as chemical probes for studying protein interactions and signaling pathways in cellular models. Researchers can utilize this compound strictly For Research Use Only to explore these and other biochemical mechanisms.

Properties

IUPAC Name

3-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-23-18-9-5-7-13(19(18)24-2)10-11-16(21)15-12-14-6-3-4-8-17(14)25-20(15)22/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWNSXNFUNGIAB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 2H-chromen-2-one with 3-(2,3-dimethoxyphenyl)prop-2-enoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic attack of the chromen-2-one on the acyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the chromen-2-one core and the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Anti-Parasitic Activity

Evidence highlights significant variations in anti-parasitic efficacy based on substituents:

Compound Name Substituent Leishmania panamensis EC50 (μM) Plasmodium falciparum EC50 (μM) Reference
A5 3-Hydroxyphenyl 2.1 ± 0.1 18.7 ± 2.4*
A2 3-Methoxyphenyl 2.5 ± 0.2 N/A
A1 Phenyl 3.7 ± 0.5 N/A
A12 3-Ethoxy-4-hydroxyphenyl N/A 15.0 ± 0.5
A13 1,3-Benzodioxol-5-yl N/A 15.2 ± 1.1

*Activity against Trypanosoma cruzi.

  • Leishmania Inhibition : A5 (3-hydroxyphenyl) shows superior activity (EC50: 2.1 μM) compared to A2 (3-methoxyphenyl; EC50: 2.5 μM), suggesting polar groups may enhance target engagement .
  • Plasmodium Inhibition : Bulky substituents like 1,3-benzodioxol (A13) or ethoxy-hydroxyphenyl (A12) show moderate activity (EC50 ~15 μM), whereas the target’s 2,3-dimethoxy group may offer comparable or improved activity due to optimized lipophilicity .

Research Findings and Implications

  • Structural Insights : Crystallographic data for trimethoxy derivatives (e.g., ) reveal planar coumarin-chalcone frameworks, with hydrogen bonding involving carbonyl groups stabilizing the structure .
  • Therapeutic Potential: Coumarin-chalcone hybrids demonstrate broad-spectrum anti-parasitic activity, with substituent optimization (e.g., methoxy positioning) critical for enhancing potency and selectivity .

Biological Activity

3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered interest in pharmacological research due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C20H16O5
  • Molecular Weight : 336.34 g/mol
  • CAS Number : 174842-30-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. For example, a study involving the HeLa cervical carcinoma cell line reported an IC50 value of 35.8 ± 2.68 µg/mL for one of its analogs, indicating significant cytotoxicity .

Table 1: IC50 Values of Coumarin Derivatives Against HeLa Cells

CompoundIC50 (µg/mL)
Compound 1535.8 ± 2.68
Compound 2037.8 ± 1.98
Compound 2223.8 ± 1.72
Doxorubicin10.59 ± 1.03

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes associated with tumor progression, such as carbonic anhydrases (CAs). Molecular docking studies indicate that it binds effectively to the active sites of these enzymes, showcasing its potential as a therapeutic agent in cancer treatment .

Table 2: Binding Scores for Enzyme Inhibition

Enzyme TypeBinding Score
CA I-37.8
CA II-22.0
CA IX-23.8
CA XII-10.59

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Tyrosinase Inhibition : It has shown potent inhibitory effects on mushroom tyrosinase, which is involved in melanin synthesis. This can be beneficial in treating hyperpigmentation disorders .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Case Studies

Several studies have explored the therapeutic potential of coumarin derivatives similar to this compound:

  • Study on Breast Cancer Cells : A study demonstrated that a related coumarin derivative inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells.
  • Skin Cancer Research : Another study focused on skin cancer cells showed that treatment with this compound led to reduced tumor growth in xenograft models.

Q & A

Q. What are the common synthetic routes for preparing 3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, and how are intermediates characterized?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes. For example, 3-acetyl-2H-chromen-2-one reacts with 2,3-dimethoxybenzaldehyde under basic conditions (e.g., KOH/ethanol) to form the chalcone backbone . Intermediates are characterized using 1H/13C NMR , FT-IR , and mass spectrometry to confirm regioselectivity and E/Z isomerism. Elemental analysis (C, H, N) is critical for purity validation .

Q. How can X-ray crystallography confirm the structure of this compound, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) resolves the stereochemistry of the α,β-unsaturated ketone system and validates the (2E) configuration. SHELXL or SHELXTL (Bruker AXS) are industry-standard programs for structure refinement, particularly for handling anisotropic displacement parameters and validating bond lengths/angles against crystallographic databases . For example, a related chalcone derivative refined with SHELXL achieved an R factor of 0.038, confirming high precision .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains can be tested via broth microdilution (MIC determination) . Antioxidant potential is assessed using DPPH radical scavenging assays, while cytotoxicity is evaluated against cancer cell lines (e.g., MCF-7) via MTT assays. Solubility in DMSO/PBS must be optimized to avoid false negatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in chalcone synthesis?

Key parameters include:

  • Catalyst selection : Use triethylamine over NaOH for milder conditions, reducing side reactions like retro-aldol cleavage .
  • Solvent effects : Ethanol promotes better solubility of aromatic aldehydes, while microwave-assisted synthesis reduces reaction time from hours to minutes .
  • Temperature control : Maintaining 0–50°C prevents thermal decomposition of the α,β-unsaturated ketone . Yields >75% are achievable with these optimizations .

Q. What computational methods elucidate the mechanism of bioactivity in this compound?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding interactions with targets like DNA gyrase (antibacterial) or COX-2 (anti-inflammatory). For example, methoxy groups enhance binding affinity to hydrophobic enzyme pockets .
  • DFT calculations (Gaussian 09) predict reactive sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

Q. How can contradictory spectral and crystallographic data be resolved during structural validation?

Discrepancies between NMR (solution state) and SC-XRD (solid state) often arise from conformational flexibility. Use:

  • Variable-temperature NMR to detect dynamic effects.
  • Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing solid-state packing .
  • TWIN refinement in SHELXL for handling twinned crystals, which may distort lattice parameters .

Q. What strategies enhance the bioactivity of derivatives via structural modification?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO2) at C-8 of the chromenone ring to improve antimicrobial potency .
  • Hybridization : Conjugate with thiazole or pyrazole moieties to leverage synergistic effects, as seen in analogs with IC50 values <10 μM against cancer cells .
  • Prodrug design : Esterify hydroxyl groups (e.g., 4-hydroxy substitution) to enhance membrane permeability .

Q. How do solvent polarity and pH impact the compound’s fluorescence properties for imaging applications?

The chromenone core exhibits pH-dependent fluorescence due to keto-enol tautomerism. In DMSO (polar aprotic solvent), λem shifts from 450 nm (enol form) to 480 nm (keto form) at pH > 10. Time-resolved fluorescence spectroscopy quantifies tautomerization kinetics, relevant for intracellular pH-sensing probes .

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